Neurine

Descripción

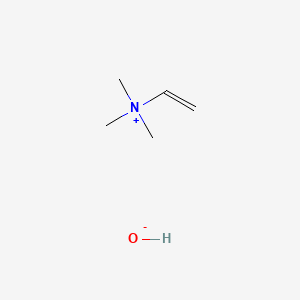

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

463-88-7 |

|---|---|

Fórmula molecular |

C5H13NO |

Peso molecular |

103.16 g/mol |

Nombre IUPAC |

ethenyl(trimethyl)azanium;hydroxide |

InChI |

InChI=1S/C5H12N.H2O/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H2/q+1;/p-1 |

Clave InChI |

NIPLIJLVGZCKMP-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C=C.[OH-] |

SMILES canónico |

C[N+](C)(C)C=C.[OH-] |

Otros números CAS |

463-88-7 |

Origen del producto |

United States |

Historical Context and Nomenclature of Neurine

Early Isolation and Initial Characterization

The initial discovery and characterization of neurine were significant steps in understanding the chemical constituents of biological matter.

In 1865, German pharmacologist Oscar Liebreich isolated a substance from animal brains, which he named "this compound" wikipedia.orgresearchgate.netxtend-life.comnih.govbalchem.comnih.gov. The name "this compound" was derived from the nerve tissue from which it was obtained xtend-life.com. Liebreich also identified this substance as a constituent of "protagon," a principle he believed to be the "mother-substance-of-all" found in the brain and blood corpuscles balchem.comnih.govwikipedia.orgbiocrates.com.

Liebreich's isolation of this compound specifically from animal brains underscored its presence in neural tissues wikipedia.orgresearchgate.netxtend-life.comnih.govnih.gov. Beyond the brain, this compound has been identified as an alkaloid present in various biological materials, including egg yolk, bile, and cadavers wikipedia.orgchemeurope.comwikipedia.org. It is notably formed during the putrefaction of biological tissues through the dehydration of choline (B1196258) wikipedia.orgchemeurope.comwikipedia.org.

Chemical Identity and Differentiation from Choline

The early understanding of this compound was complicated by its close association and initial misidentification with choline, a chemically similar yet distinct compound.

A period of historical confusion existed regarding the chemical identity of this compound and choline wikipedia.orgresearchgate.netxtend-life.comnih.govnih.govbiocrates.com. Adolph Strecker had previously isolated choline from pig bile in 1862, naming it after the Greek word "chole" (bile) wikipedia.orgxtend-life.comnih.govnih.govbiocrates.com. In 1867, Adolf von Baeyer elucidated the structural formulas of both acetylcholine (B1216132) and Liebreich's "this compound" wikipedia.org. Later that same year, it was demonstrated that Liebreich's "this compound" and another substance called "sinkaline" (isolated from white mustard seeds) were chemically identical to Strecker's choline wikipedia.org. Consequently, the name choline was adopted for this compound researchgate.netxtend-life.comnih.govnih.govbiocrates.com. However, it is crucial to note that the chemical compound currently recognized and referred to as "this compound" is distinct and unrelated to choline wikipedia.orgbiocrates.com. This distinction highlights the evolving precision in chemical nomenclature as structural understanding advanced.

The compound currently known as this compound is formally identified as trimethylvinylammonium hydroxide (B78521) wikipedia.orgchemeurope.comwikipedia.orgnih.gov. Its chemical formula is C₅H₁₃NO, and its molar mass is approximately 103.16 g/mol wikipedia.orgchemeurope.comwikipedia.orgnih.govlookchem.com. This compound is characterized as a quaternary ammonium (B1175870) salt, featuring a nitrogen atom bonded to three methyl groups and one vinyl group wikipedia.orgchemeurope.comwikipedia.org. This structure renders it a syrupy liquid with a fishy odor, and it is soluble in water wikipedia.orgchemeurope.comwikipedia.orglookchem.com.

Table 1: Key Chemical Properties of this compound (Trimethylvinylammonium Hydroxide)

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | wikipedia.orgchemeurope.comwikipedia.orgnih.gov |

| Molar Mass | 103.16 g/mol | wikipedia.orgchemeurope.comwikipedia.orglookchem.com |

| Appearance | Syrupy liquid | wikipedia.orgchemeurope.comwikipedia.org |

| Solubility in Water | Soluble | wikipedia.orgchemeurope.comwikipedia.org |

| CAS Number | 463-88-7 | wikipedia.orgchemeurope.comwikipedia.orgnih.govlookchem.com |

| PubChem CID | 10042 | wikipedia.orgchemeurope.comnih.govuni.lu |

| IUPAC Name | Trimethylvinylammonium hydroxide; N,N,N-Trimethylethenaminium hydroxide | wikipedia.orgchemeurope.comwikipedia.orgnih.gov |

This table is intended to be rendered as an interactive data table.

Synthetically, this compound can be prepared through the reaction of acetylene (B1199291) with trimethylamine (B31210) wikipedia.orgchemeurope.comwikipedia.org. It is known to be unstable and readily decomposes to form trimethylamine wikipedia.orgchemeurope.com.

Evolution of Chemical Naming Conventions for Related Quaternary Ammonium Compounds

The historical trajectory of this compound's nomenclature reflects the broader evolution of chemical naming conventions, particularly for quaternary ammonium compounds. Early chemical discoveries often relied on descriptive names derived from their source or observed properties, as seen with Liebreich's "this compound" from nerve tissue xtend-life.com. As chemical understanding progressed and definitive molecular structures could be elucidated, the need for systematic nomenclature became apparent.

The initial confusion between Liebreich's "this compound" and Strecker's choline underscores a period where structural information was less precise wikipedia.orgresearchgate.netxtend-life.comnih.govnih.govbiocrates.com. Both compounds belong to the class of quaternary ammonium compounds, characterized by a nitrogen atom bonded to four organic groups wikipedia.orgwikipedia.org. Choline itself is a quaternary ammonium cation wikipedia.org. The eventual distinction and the adoption of systematic IUPAC (International Union of Pure and Applied Chemistry) names, such as "Trimethylvinylammonium hydroxide" for modern this compound and "2-Hydroxy-N,N,N-trimethylethan-1-aminium" for choline, exemplify the shift towards a more rigorous and universally understood chemical language wikipedia.orgwikipedia.orgchemeurope.comwikipedia.orgnih.govnih.gov. This evolution allows for unambiguous identification and differentiation of compounds based on their precise molecular architecture.

Biosynthesis and Natural Occurrence of Neurine

Endogenous Formation Pathways

Neurine is not typically synthesized as an active compound in living organisms but rather arises from the breakdown of other biomolecules.

This compound is formed through the dehydration of choline (B1196258) within biological tissues wikipedia.org. Choline, a vital essential nutrient for animals, is a quaternary ammonium (B1175870) cation with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺ wikipedia.org. This conversion pathway highlights this compound as a derivative product rather than a primary metabolite in healthy, living systems.

A significant pathway for this compound formation is its association with the putrefaction of biological tissues wikipedia.org. Putrefaction is a key component of post-mortem decomposition, involving the degradation of tissues by enzymes released from bacteria radiopaedia.org. These bacteria, primarily enteric in origin, proliferate and spread into peripheral tissues and organs after the cessation of normal physiological integrity and immune system function following death radiopaedia.org. The process of putrefaction contributes directly to the presence of this compound in decomposing organic matter wikipedia.org.

This compound has also been identified as a breakdown product resulting from the autolysis of acetylcholine (B1216132) (ACh) nih.govresearchgate.net. Autolysis refers to the self-digestion of cells and tissues by their own destructive enzymes, which are released upon cell death radiopaedia.org. Acetylcholine, a critical neurotransmitter, is synthesized from choline by the enzyme choline acetyltransferase (ChAT) wikipedia.orgfrontiersin.org. The degradation of acetylcholine through autolysis thus contributes to the endogenous formation of this compound, particularly in contexts where cellular integrity is compromised nih.govresearchgate.net.

Natural Distribution and Biological Matrices

This compound's presence in various biological matrices underscores its role as a product of degradation rather than active biosynthesis.

This compound has been detected in several mammalian biological samples, including egg yolk, brain, and bile wikipedia.org. Choline, a precursor to acetylcholine, is abundantly found in egg yolk and plays a role in cognitive function nih.gov. The brain also contains choline, which is crucial for acetylcholine synthesis wikipedia.orgnih.govnih.gov. While this compound itself is a degradation product, its presence in these matrices suggests the breakdown of choline-containing compounds within these biological environments wikipedia.org.

Consistent with its formation during decomposition, this compound is detected in cadaveric tissues, particularly in the brain nih.govresearchgate.net. Its presence in cadavers is a direct consequence of the post-mortem processes of putrefaction and autolysis, which break down biological tissues after death wikipedia.orgradiopaedia.org. Research into cadaveric tissues often involves studying cellular degradation and the detection of various compounds that emerge during the post-mortem interval frontiersin.orgkoreamed.orgliberty.eduamegroups.orgnih.govresearchgate.netslideshare.net.

Compound Information

Identification as a Metabolite in Plant Alkaloid Biosynthesis (e.g., Dendrobium species)

This compound, a quaternary ammonium salt, has been identified as a metabolite in certain plant species, notably within the Dendrobium genus. Metabolomic analyses conducted on Dendrobium nobile, a species widely recognized for its medicinal properties and rich alkaloid content, have revealed the presence of this compound among various other identified compounds nih.gov. This identification indicates its natural occurrence within these plants.

While Dendrobium species are well-known for their diverse array of alkaloids, particularly sesquiterpene alkaloids such as dendrobine (B190944), the detailed biosynthetic pathways leading to the formation of these complex alkaloids are primarily understood to originate from mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP as precursors nih.govtci-chemical-trading.com. These pathways are crucial for the terpenoid backbone of many Dendrobium alkaloids.

Despite the identification of this compound as a metabolite in Dendrobium nobile through metabolomic data nih.gov, current detailed research findings regarding its specific role as an intermediate or a direct precursor within the established Dendrobium alkaloid biosynthesis pathways (e.g., those leading to dendrobine or other sesquiterpene alkaloids) are not extensively elucidated in the provided literature. The focus of much of the research on Dendrobium alkaloid biosynthesis centers on the enzymatic steps and genetic factors involved in the formation of the sesquiterpene core and subsequent modifications nih.govtci-chemical-trading.com.

The broader understanding of this compound's formation in biological tissues points to its generation through the dehydration of choline, particularly during processes like putrefaction. However, its precise integration or function within the active alkaloid biosynthetic routes in living Dendrobium plants requires further dedicated investigation to clarify if it serves as a direct intermediate in the synthesis of the characteristic Dendrobium alkaloids.

Synthetic Methodologies for Neurine

Chemical Synthesis Approaches

Chemical synthesis provides direct routes for the preparation of neurine and related vinyl quaternary ammonium (B1175870) salts.

Reaction of Acetylene (B1199291) with Trimethylamine (B31210)

One established synthetic method for this compound involves the reaction of acetylene with trimethylamine wikipedia.org. This reaction leads to the formation of trimethylvinylammonium hydroxide (B78521), which is this compound.

| Reactant | Chemical Formula | PubChem CID |

| Acetylene | C₂H₂ | 6326 quizgecko.com |

| Trimethylamine | C₃H₉N | 1146 uni.lunih.gov |

Alternative Routes for the Preparation of Vinyl Quaternary Ammonium Salts

Beyond the direct reaction of acetylene with trimethylamine, other chemical methodologies exist for preparing vinyl quaternary ammonium salts, a class of compounds to which this compound belongs. These include reactions involving tertiary amines with alkyl halides, often through a Menschutkin reaction (a bimolecular nucleophilic substitution, SN2 reaction) mdpi.com. For instance, polymerizable quaternary ammonium salt monomers containing vinyl groups can be synthesized by reacting a tertiary amine, such as dimethylaminoethyl methacrylate (B99206) (DMAEMA), with various alkyl halides mdpi.comnih.gov. Another approach involves the quaternization of tertiary amines with epichlorohydrin (B41342) or similar epihalohydrins, which can then be further modified nih.govgoogle.com. The synthesis of diallyl quaternary ammonium salts, which also feature vinyl groups, has been reported using a two-step method involving tertiary amines and allyl chloride nih.gov.

Emerging Biotechnological Synthesis Strategies

While specific biotechnological synthesis strategies for this compound are not extensively detailed, the broader field of alkaloid biosynthesis offers insights into potential emerging routes. Alkaloids are a diverse group of natural products, many of which are synthesized by organisms including plants, bacteria, fungi, and animals wikipedia.org. The biosynthesis of complex alkaloids in plants often involves highly specific enzymes, such as oxidoreductases, which catalyze transformations that are challenging to replicate chemically with equivalent stereo- or regiospecificity and yield nih.gov.

Biotechnological approaches, particularly (chemo)enzymatic synthesis, are gaining recognition for their potential in industrial-scale alkaloid production mdpi.com. Research in this area focuses on uncovering the enzymatic pathways involved in converting simple metabolic building blocks into complex alkaloid structures ku.dk. This includes studying the molecular genetics of alkaloid biosynthetic oxidations, which could lead to the biotechnological exploitation of medicinal plants for biomimetic syntheses nih.gov. Advances in metabolic engineering, genetic transformation, and genomic approaches are being utilized to enhance the yields of desired compounds in plant cell cultures researchgate.net. Furthermore, synthetic biology efforts aim to devise strategies for the cost-effective production of medicinal alkaloids in engineered production hosts like yeast or model plants ku.dk.

Chemical Reactivity and Degradation Pathways of Neurine

Stability Profile and Decomposition Mechanisms

Neurine is recognized as an unstable compound, typically presenting as a poisonous, syrupy liquid with a characteristic fishy odor. wikipedia.orgbionity.com Its formation in nature is observed during the putrefaction of biological tissues, specifically through the dehydration of choline (B1196258). wikipedia.orgbionity.com This inherent instability means that this compound readily decomposes. wikipedia.orgbionity.com Chemical degradation processes can encompass a range of reactions, including hydrolysis, oxidation, decarboxylation, elimination, isomerization, dimerization, epimerization, photodegradation, and dehydration. researchgate.net For this compound, elimination reactions are particularly significant in its decomposition.

Formation of Trimethylamine (B31210) as a Major Degradation Product

A primary degradation pathway for this compound involves its decomposition into trimethylamine. wikipedia.orgbionity.com This transformation is a classic example of the Hofmann elimination reaction. masterorganicchemistry.combyjus.comwikipedia.org The Hofmann elimination is a process applied to quaternary ammonium (B1175870) salts, where heating in the presence of a strong base (such as silver oxide and water) results in the formation of an alkene and a tertiary amine. masterorganicchemistry.combyjus.comwikipedia.orglibretexts.orgfiveable.me In the case of this compound, which is trimethylvinylammonium hydroxide (B78521), the vinyl group is eliminated, leading to the formation of trimethylamine, a tertiary amine. wikipedia.orgbionity.com The Hofmann rule dictates that in such elimination reactions, the major alkene product is typically the least substituted and least stable, a phenomenon attributed to the steric bulk of the leaving group influencing the abstraction of the more accessible hydrogen. masterorganicchemistry.combyjus.comwikipedia.org

Reactivity Characteristics as a Quaternary Ammonium Salt

This compound is formally classified as a quaternary ammonium salt, meaning its nitrogen atom is covalently bonded to four organic groups—specifically, three methyl groups and one vinyl group. This structural arrangement imparts a permanent positive charge to the nitrogen atom, a characteristic that remains independent of the solution's pH. wikipedia.orgbionity.comwikipedia.org

Quaternary ammonium cations generally exhibit a high degree of unreactivity towards a variety of chemical agents, including strong electrophiles, oxidants, and acids. wikipedia.orgunacademy.com They also demonstrate considerable stability when exposed to most nucleophiles. wikipedia.orgunacademy.com However, their stability can be compromised when they encounter exceptionally strong bases, leading to degradation. wikipedia.orgunacademy.com Beyond Hofmann elimination, other reactions characteristic of quaternary ammonium salts include the Sommelet-Hauser rearrangement and the Stevens rearrangement. Furthermore, under harsh conditions or in the presence of potent nucleophiles, these compounds can undergo dealkylation reactions. wikipedia.orgunacademy.com The Hofmann elimination, as discussed, remains a prominent and well-studied reaction pathway for quaternary ammonium salts like this compound. masterorganicchemistry.combyjus.comwikipedia.orglibretexts.orgfiveable.mewikipedia.orglibretexts.org

Influence of Environmental Factors on Decomposition Kinetics

The decomposition kinetics of chemical compounds, including this compound, are significantly influenced by various environmental factors. While specific quantitative kinetic data for this compound under diverse environmental conditions may not be extensively detailed, general principles derived from studies on similar compounds and chemical reactions provide valuable insights.

Temperature: Elevated temperatures generally accelerate chemical decomposition processes. The Hofmann elimination, a key degradation pathway for this compound, is known to be a temperature-dependent reaction, with higher temperatures favoring the elimination process. aneskey.com Studies on the thermal degradation of other organic compounds indicate that decomposition occurs within specific temperature ranges, and increasing heating rates can influence the degradation patterns and kinetics. mdpi.commdpi.commdpi.com

pH: The pH of the surrounding environment plays a critical role in the stability and degradation of many chemical compounds. The Hofmann elimination is also a pH-dependent reaction, with higher (more alkaline) pH values promoting the elimination. aneskey.com As this compound is a quaternary ammonium hydroxide, its stability is inherently linked to pH, particularly given that its primary degradation route involves a base-catalyzed elimination. The stability of other organic molecules, such as anthocyanins and enzymes, has been shown to be highly sensitive to pH, with optimal stability often observed within narrow pH ranges. amazonaws.comsemanticscholar.orgupdatepublishing.comagrifoodscience.comresearchgate.net

Light: Exposure to light can induce photodegradation in certain chemical compounds, leading to their decomposition. researchgate.netupdatepublishing.comagrifoodscience.com While direct research findings on the specific photodegradation of this compound were not found, light is a recognized environmental factor that can influence the stability of various organic molecules.

Presence of Other Substances: The chemical environment, including the presence of other compounds, can impact decomposition kinetics. For instance, this compound's natural formation during putrefaction highlights the influence of biological processes and the presence of other organic matter on its existence and subsequent degradation. wikipedia.orgbionity.com

Table 1: General Influence of Environmental Factors on Chemical Decomposition

| Environmental Factor | General Influence on Decomposition Kinetics |

| Temperature | Higher temperatures generally increase reaction rates and favor decomposition. aneskey.commdpi.commdpi.commdpi.com |

| pH | Can significantly alter reaction pathways and rates; specific pH ranges may promote or inhibit stability. aneskey.comupdatepublishing.comagrifoodscience.comresearchgate.net |

| Light | Can induce photodegradation in susceptible compounds. researchgate.netupdatepublishing.comagrifoodscience.com |

| Other Substances | Presence of catalysts, inhibitors, or reactants can alter decomposition rates and mechanisms. wikipedia.orgbionity.com |

Analytical Chemistry Methodologies for Neurine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating Neurine from complex mixtures before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive technique widely utilized for the separation and analysis of organic compounds, including neurotransmitters and their metabolites. biorxiv.orgmdpi.comnih.govlabcompare.com For compounds like this compound, which are highly charged cations, traditional C18 reverse-phase columns may present unsatisfactory retention behavior. nih.gov To overcome this, methods often employ polar functional group embedded columns or utilize ion-pairing agents in the mobile phase to improve retention and separation efficiency. nih.govresearchgate.net HPLC coupled with various detectors, such as electrochemical detectors or mass spectrometers, is commonly applied for neurotransmitter analysis in biological samples, offering speed and selectivity. biorxiv.orgmdpi.comnih.govnih.govnih.gov While specific detailed HPLC methods for this compound are not extensively documented in the provided sources, the general application of HPLC for similar quaternary ammonium (B1175870) compounds and neurotransmitters suggests its applicability. For instance, HPLC has been mentioned for the separation of choline (B1196258), this compound, and similar compounds. googleapis.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying different substances within a test sample, particularly volatile and semi-volatile compounds. googleapis.comcaltech.edu However, this compound, as a quaternary ammonium salt, is non-volatile and thermally unstable, meaning it generally cannot be directly analyzed by GC-MS. researchgate.netamerican.edu To enable GC-MS analysis of such compounds, a derivatization step is typically required. researchgate.netamerican.eduresearchgate.net

A common approach for quaternary ammonium compounds (QACs) is injection port pyrolysis, where the QAC is thermally converted into volatile tertiary amines and organic halides within the GC injector. These volatile products can then be separated by the GC column and identified by the mass spectrometer. researchgate.netamerican.educapes.gov.brresearchgate.netnih.gov Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another frequently employed derivatization method to increase the volatility of non-volatile analytes for GC analysis. caltech.eduresearchgate.netrsc.orgnih.gov While GC-MS provides robust identification, its utility for a broad range of polar metabolites, including this compound, is limited by the necessity for volatilization. researchgate.net

Mass Spectrometry (MS) for Identification and Absolute Quantification

Mass Spectrometry (MS) plays a critical role in the identification, structural confirmation, and absolute quantification of this compound and related compounds, especially when coupled with separation techniques.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique widely used for analyzing large and thermally labile molecules, including biological compounds, with minimal fragmentation. rsc.orgnih.govrsc.orgspecificpolymers.com ESI-MS typically produces protonated molecules ([M+H]) or adduct ions, making it highly suitable for the analysis of polar and charged species like this compound. specificpolymers.comuab.edu This technique is particularly valuable in metabolomics and neuroscience research for the detection and characterization of neurochemicals. nih.govnih.govresearchgate.netrsc.org

Tandem Mass Spectrometry (MS/MS), also known as MS, is crucial for providing detailed structural information of analytes by analyzing their fragmentation patterns. researchgate.netrsc.orgresearchgate.netrsc.org In MS/MS, a precursor ion (the intact or protonated molecule) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, and their mass-to-charge ratios and intensities provide a unique "fingerprint" that can be used to confirm the compound's structure. uab.eduresearchgate.net This technique is essential for unambiguous identification, especially when dealing with isomers or unknown compounds in complex matrices. researchgate.netresearchgate.net The systematic compilation of gas-phase fragmentation reactions in ESI-MS/MS aids in structural elucidation of synthetic and natural products. rsc.orgrsc.org

Mass spectrometry techniques are extensively applied for the identification and quantification of neurochemicals and their metabolites in complex biological samples, such as brain tissue and biofluids. nih.govnih.govacs.orgnih.govacs.orgresearchgate.net

A notable application for this compound involves Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging. This technique has been successfully used to analyze this compound, choline, and phosphocholine (B91661) in rat brain sections. To enhance detection sensitivity and overcome matrix-related signal interferences, chemical derivatization with cucurbituril (B1219460) was employed, enabling detection down to the picomolar range. nih.gov This demonstrates the capability of MS-based imaging for spatially resolved analysis of this compound within biological tissues.

Furthermore, hyphenated techniques such as Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry (CE-ESI-MS) have been developed for single-cell metabolomics. These platforms allow for the simultaneous measurement and quantitative characterization of numerous endogenous compounds, including neurotransmitters, in individual neurons. nih.govresearchgate.netrsc.org While specific quantitative data for this compound in single-cell CE-ESI-MS were not detailed in the provided sources, the methodology's applicability to neurochemicals in volume-limited biological samples is well-established. nih.govresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods are also widely used for the simultaneous determination of neurotransmitters in brain tissue, often employing simple protein precipitation for sample pre-treatment. nih.govnih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for understanding the molecular structure and interactions of this compound. These methods provide detailed insights into its chemical environment and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound. This technique provides comprehensive information about the electronic environment of individual atoms and their interactions with neighboring atoms, enabling the determination of molecular structure and dynamics. mdpi.comnih.gov NMR spectra serve as unique "molecular fingerprints" that allow for the deduction of connectivity and relative stereochemistry. nih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the identification of specific molecular residues, their anomeric configurations, interglycosidic linkages, and sequencing, as well as the precise location of any appended groups. frontiersin.org Recent advancements in NMR spectroscopy, such as new 2D-NMR experiments combined with computer-assisted structure elucidation (CASE) systems, have significantly facilitated the structural determination of small organic molecules, even with sample quantities as low as 10 µg. neurology.org Furthermore, machine learning frameworks are being developed to predict substructures and probabilistically rank candidate constitutional isomers from routine 1D ¹H and/or ¹³C NMR spectra, further accelerating chemical discovery. nih.govresearchgate.net

Research has demonstrated the application of NMR in studies involving this compound, specifically in the context of isotopic labeling. For instance, the ¹⁵N NMR spectrum of a 0.25 M ¹⁵N-neurine substrate has been utilized to study reactions, such as hydrogenation over heterogeneous catalysts, demonstrating the utility of NMR in monitoring chemical transformations involving this compound. nih.gov

Raman Spectroscopy for Cellular Interactions and Molecular Environment Analysis

Raman spectroscopy is a powerful, label-free optical imaging technique that offers detailed insights into the molecular structure and chemical composition of materials. researchgate.netnih.gov Its ability to provide distinct spectral signatures based on molecular vibrations makes it invaluable for non-destructive identification of molecular contents and structural configurations, particularly in biological applications such as cell and tissue analysis, disease diagnostics, and biochemical process studies. researchgate.netacs.org

In the context of cellular interactions and molecular environment analysis, Raman spectroscopy can effectively probe various types of interactions, including protein-protein and protein-lipid interactions, and characterize the properties of lipids and lipid vesicles. nih.gov The technique is highly sensitive to the concentrations of key biomolecules like lipids, proteins, carbohydrates, and nucleic acids, allowing for accurate measurements of their relative concentrations within a sample. acs.org This capability extends to assessing neuronal activity by monitoring changes in biomolecules like cytochrome C, providing insights into cellular phenotypes, metabolic pathways, and cellular stress at a molecular level. pnas.org

The vibrational modes detected by Raman spectroscopy are highly sensitive to chemical structures and local environments, making Raman probes, especially those with triple-bond tags, promising tools for sensing local environments in complex biological systems. mdpi.com The non-destructive nature of Raman spectroscopy and its minimal sample preparation requirements make it particularly well-suited for in vivo measurements, offering a significant advantage in studying dynamic biological processes. acs.org While specific Raman spectral data for this compound itself in cellular contexts are not widely detailed, the general principles of Raman spectroscopy's application to quaternary ammonium compounds and biomolecules underscore its potential for analyzing this compound's interactions and environment within biological systems.

Electrochemical Detection Approaches for Quaternary Ammonium Compounds

Electrochemical detection methods offer a versatile, cost-effective, and rapid means for the determination of various chemical species, including quaternary ammonium compounds (QACs) like this compound. These techniques are particularly valuable for on-site, on-line, and in-line measurements in diverse matrices, including environmental, food, cosmetic, biological, and pharmaceutical samples. doabooks.orgnih.gov

While this compound itself is a quaternary ammonium compound, direct electrochemical detection methods specifically tailored for this compound are less commonly reported in the general literature compared to broader QACs. However, the principles applied to other QACs and related neurotransmitters are highly relevant. Electrochemical biosensors, for instance, have been developed for the detection of QAC biocides such as benzalkonium chloride (BAC) and didecyldimethylammonium chloride (DDAC). These biosensors often utilize enzyme inhibition, such as with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), entrapped on modified electrodes. researchgate.net

Electrochemical sensing platforms can also be designed by incorporating biocompatible quaternary ammonium salts as electrode materials, facilitating processes like protein immobilization. mdpi.com Common electrochemical techniques employed for ion transfer and facilitated ion transfer of ammonium ions at liquid-liquid micro-interfaces include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry. These methods can establish analytical determination conditions and achieve low detection limits. For example, an amperometric sensor has shown a current response proportional to ammonium ion concentration with a detection limit of 0.12 µM. researchgate.net

For neurotransmitters, some of which are non-electroactive but structurally related to this compound (e.g., choline and acetylcholine), modified electrochemical sensors, often enzyme-based, are necessary for detection. mdpi.comnih.govmdpi.com The ongoing development of modified electrochemical (bio)sensors, often incorporating nanomaterials, continues to improve the performance characteristics, sensitivity, and selectivity for various analytes, including those with quaternary ammonium structures. nih.govdoabooks.orgnih.gov

Strategies for Sample Preparation from Diverse Biological and Environmental Matrices

Effective sample preparation is a critical initial step in the analytical workflow for this compound, particularly given the complexity of biological (e.g., blood plasma, urine) and environmental matrices. The primary goal of sample preparation is to transform a complex matrix into a format suitable for subsequent analytical techniques, ensuring high reliability and accuracy of results. mdpi.com

Traditional sample preparation methods, such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid phase extraction (SPE), have historically been employed. However, these methods can be time-consuming, labor-intensive, and often require large volumes of solvents, posing environmental and safety concerns. mdpi.com The current trend in analytical chemistry is towards greener, more sustainable, and often automated approaches that enhance selectivity and sensitivity while minimizing the use and generation of hazardous substances. nih.govmdpi.com

Key strategies for sample preparation from diverse matrices include:

Microextraction Techniques: Miniaturized approaches like solid-phase microextraction (SPME) and fabric-phase sorbent extraction (FPSE) are sorbent-based methods that involve partitioning analytes from the sample into a sorbent coating. nih.gov Microextraction by packed sorbent (MEPS) is a further miniaturization of SPE, offering advantages such as low void volumes, reduced sample and solvent consumption, and shorter preparation times. MEPS can also be integrated online with analytical instruments for automated analysis, yielding cleaner samples and higher recoveries compared to traditional methods like protein precipitation. mdpi.com

Accelerated Solvent Extraction: Techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) utilize energy (ultrasound or microwave radiation) to enhance extraction efficiency, reduce solvent consumption, and shorten extraction times. nih.govnih.gov Supercritical fluid extraction (SFE) and pressurized solvent extraction (PSE) also fall under this category, offering efficient extraction from various matrices. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Sample Preparation: For the analysis of low-molecular-weight quaternary ammonium compounds like this compound by MALDI mass spectrometry (MALDI-MS), specific sample preparation strategies are crucial to overcome interferences from matrix-related signals. One effective approach involves forming non-covalent complexes with host molecules, such as cucurbit nih.govuril. This complexation shifts the ion signals to a higher, interference-free mass region, significantly improving the selectivity and sensitivity for visualizing the distribution of this compound in tissues. mdpi.com Other MALDI sample preparation enhancements include controlled condensation of solvent on cooled sample surfaces to maximize analyte extraction and incorporation into MALDI matrix crystals while minimizing redistribution. organicchemistrydata.org

Automated High-Throughput Methods: For biological matrices like urine, automated solid phase extraction in 96-well plate formats can achieve high-throughput analysis for trace compounds, demonstrating high accuracy and precision.

These diverse sample preparation strategies are continuously evolving to meet the demands for sensitive, selective, and efficient analysis of this compound and other critical compounds in complex biological and environmental samples.

Molecular and Cellular Interactions of Neurine

Interactions in Cellular Models

Human neuroblastoma SK-N-SH cells serve as a valuable in vitro model for studying neuronal diseases and delineating signaling pathways involved in neuronal differentiation citeab.comnih.gov. Studies have assessed the time- and concentration-dependent actions of neurine on these cells fishersci.ca. Investigations revealed that SK-N-SH cells exhibited signs of toxicity when exposed to this compound at concentrations equal to or greater than 3 mg/ml fishersci.ca.

A significant finding from research on this compound's cellular interactions is its ability to elevate the levels of secreted amyloid-β protein precursor (AβPP) and amyloid-β peptide (Aβ) in the conditioned media of human neuroblastoma (SK-N-SH) cells fishersci.ca. Aβ peptides are proteolytic cleavage products of AβPP, generated through the sequential activity of β- and γ-secretases fishersci.casci-hub.boxnih.govnih.gov. The accumulation of Aβ peptides is a recognized hallmark of Alzheimer's disease neuropathology fishersci.casci-hub.boxnih.govnih.gov. The processing of AβPP and the subsequent generation of Aβ can be influenced by various factors sci-hub.box.

This compound has been observed to reduce neuronal cell viability in culture fishersci.ca. This effect was quantified using assays such as lactate (B86563) dehydrogenase (LDH) and MTS assays fishersci.ca. Cellular viability is a complex indicator influenced by several biochemical factors, including adenosine (B11128) triphosphate (ATP) content, neurite length, and reactive oxygen species (ROS) content researchgate.net. Metabolic processes are fundamental for maintaining neuronal survival and function, and their disruption can lead to neurodegenerative conditions uni.lu. Quaternary ammonium (B1175870) compounds, to which this compound belongs, have been shown to decrease membrane integrity and can contribute to oxidative stress and apoptosis in various cell types.

Table 1: Effects of this compound on Human Neuroblastoma (SK-N-SH) Cells

| Effect on SK-N-SH Cells | Indicator Measured | Observation | Reference |

| Toxicity | Cell viability | Evident at concentrations ≥ 3 mg/ml | fishersci.ca |

| Reduced Cell Viability | MTS assay | Reduced | fishersci.ca |

| Elevated LDH Levels | Lactate dehydrogenase (LDH) | Elevated | fishersci.ca |

| Elevated AβPP Levels | Western blot | Elevated | fishersci.ca |

| Elevated Aβ Levels | ELISA | Elevated | fishersci.ca |

Potential Mechanisms of Action at the Molecular Level (Based on observed cellular effects)

The observed effects of this compound on cellular viability and the modulation of AβPP and Aβ levels strongly imply its interaction with cellular signaling pathways. Cellular signaling is a complex process involving various molecules like hormones, neurotransmitters, and growth factors that bind to specific receptors, triggering cascades of events within the cell. These pathways are critical for numerous biological processes, including cell differentiation, growth, division, and survival, and their dysregulation can lead to disorders. While specific signaling pathways directly modulated by this compound were not explicitly detailed in the provided research, its impact on AβPP processing and cellular toxicity suggests an influence on pathways that regulate protein synthesis, degradation, and cellular stress responses, which are integral to neuronal homeostasis and pathology nih.gov.

This compound, as a quaternary ammonium compound (QAC), is inherently structured to interact with cellular membranes. QACs typically possess a positively charged nitrogen head and hydrophobic carbon chains, which enable them to permeate and disrupt the physical and biochemical properties of cell membranes. This interaction can lead to several detrimental effects, including the alteration of membrane protein configurations, displacement of essential divalent cations, decreased membrane fluidity, and the formation of voids. Ultimately, this disruption can result in increased membrane permeability, leakage of intracellular components, and even cell lysis and death. The observed toxicity of this compound in SK-N-SH cells, particularly the reduction in cell viability and elevated LDH levels, is consistent with a mechanism involving the compromise of cell membrane integrity, a known mode of action for many quaternary ammonium compounds fishersci.ca.

Comparative Analysis of Biological Activities with Choline (B1196258) and Acetylcholine (B1216132) Metabolites

This compound, a quaternary ammonium salt, is chemically distinct from choline and acetylcholine, and its biological activity in physiological systems differs significantly from these essential compounds. Historically, the compound "this compound" was initially confused with choline, but later investigations clarified that the compound now known as this compound is unrelated to choline in its primary physiological roles wikipedia.orgbiocrates.comresearchgate.net. Instead, this compound is predominantly recognized as an alkaloid formed during the putrefaction of biological tissues through the dehydration of choline wikipedia.org. It is an unstable compound that readily decomposes to form trimethylamine (B31210) wikipedia.org. This origin as a decomposition product rather than a metabolically active compound distinguishes its biological profile from that of choline and acetylcholine.

In contrast, choline and its primary metabolite, acetylcholine, play fundamental and diverse roles in molecular and cellular interactions critical for life.

Choline: An Essential Nutrient with Multifaceted Cellular Roles Choline is an essential nutrient vital for numerous biological functions. At the molecular level, choline serves as a crucial precursor for the biosynthesis of phospholipids (B1166683), particularly phosphatidylcholine, which are integral structural components of all cell membranes and organelles wikipedia.orgresearchgate.netmdpi.comnih.gov. These choline-containing phospholipids are essential for maintaining membrane integrity, fluidity, and signaling capabilities, forming lipid rafts that are centers for receptor signal transduction wikipedia.org.

Beyond its structural role, choline is indispensable for the synthesis of the neurotransmitter acetylcholine wikipedia.orgresearchgate.netmdpi.comnih.govwikipedia.orgnih.govjove.com. This synthesis occurs within cholinergic neurons, where choline is transported into the cell via specific choline transporters, such as high-affinity choline transporter (CHT1), low-affinity choline transporter (CTL1), and lower-affinity choline transporter (OCT2) wikipedia.orgjove.com. Once inside, choline reacts with acetyl-CoA, catalyzed by choline acetyltransferase (ChAT), to form acetylcholine mdpi.comwikipedia.orgjove.com.

Furthermore, choline is a precursor for trimethylglycine (betaine), an important osmoregulator and a source of methyl groups involved in the biosynthesis of S-adenosylmethionine (SAM) wikipedia.orgmdpi.comnih.govnih.gov. SAM is a universal methyl donor crucial for various methylation reactions, including those affecting gene expression and neuronal activity wikipedia.orgnih.gov. Choline's involvement in gene expression and cell membrane signaling underscores its broad impact on cellular metabolism and function wikipedia.orgnih.gov. Studies have also indicated that choline, when present at high intracellular concentrations, can block potassium channels within neurons physiology.org.

Acetylcholine: A Key Neurotransmitter and Cellular Regulator Acetylcholine (ACh) is a primary neurotransmitter in both the central and peripheral nervous systems, mediating a wide array of physiological processes wikipedia.orgmdpi.comwikipedia.orgnih.govjove.commims.comeasychem.orgnih.govclevelandclinic.orgfrontiersin.org. Its molecular and cellular interactions are well-defined. Upon release into the synaptic cleft, ACh binds to and activates two main classes of cholinergic receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) wikipedia.orgjove.comnih.gov.

Nicotinic receptors are ligand-gated ion channels that, upon ACh binding, open to allow ion flow (primarily sodium ions), leading to rapid depolarization and excitatory postsynaptic potentials, particularly at the neuromuscular junction where ACh activates muscles wikipedia.org. Muscarinic receptors, on the other hand, are G protein-coupled receptors (GPCRs) that mediate more complex and longer-lasting cellular effects through second messenger systems, influencing intracellular calcium levels and other signaling pathways wikipedia.orgnih.gov.

Acetylcholine's actions extend beyond direct neurotransmission. It influences fundamental cellular functions such as mitosis, cell differentiation, cytoskeletal organization, and cell-to-cell contact fishersci.co.uk. In the brain, ACh acts as a neuromodulator, shaping neuronal excitability, altering presynaptic neurotransmitter release, and coordinating the firing of neuronal groups nih.gov. It also plays a significant role in synaptic plasticity, which is crucial for learning and memory nih.gov. The rapid termination of ACh's signal is facilitated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into inactive choline and acetate, allowing for precise control of synaptic transmission wikipedia.orgnih.govjove.comclevelandclinic.org.

Comparative Biological Activity A direct comparative analysis reveals a stark contrast between this compound and its metabolic relatives, choline and acetylcholine. While choline and acetylcholine are actively synthesized, transported, and engage in specific receptor-mediated signaling and metabolic pathways essential for cellular function and nervous system activity, this compound's role appears to be largely that of a decomposition product.

| Feature / Compound | This compound (CID 10042) | Choline (CID 305) | Acetylcholine (CID 187) |

| Origin/Nature | Alkaloid, decomposition product of choline via dehydration during putrefaction wikipedia.org. | Essential nutrient, precursor molecule wikipedia.orgnih.gov. | Neurotransmitter, ester of acetic acid and choline wikipedia.orgwikipedia.org. |

| Physiological Role | Limited to no known active physiological role in healthy, living organisms; primarily a degradation product wikipedia.org. | Precursor for phospholipids (cell membranes), acetylcholine, and betaine; involved in gene expression, cell signaling, brain metabolism wikipedia.orgresearchgate.netmdpi.comnih.gov. | Primary neurotransmitter; regulates muscle contraction, memory, learning, heart rate, blood pressure, gut motility; neuromodulator wikipedia.orgwikipedia.orgmims.comnih.govclevelandclinic.org. |

| Molecular Interactions | Unstable, decomposes to trimethylamine wikipedia.org. Limited evidence of specific, active molecular interactions in physiological systems. | Incorporated into phospholipids; transported by specific transporters; can interact with potassium channels at high concentrations wikipedia.orgjove.comphysiology.org. | Binds to and activates specific nicotinic and muscarinic cholinergic receptors; interacts with choline acetyltransferase (synthesis) and acetylcholinesterase (degradation) wikipedia.orgjove.comnih.gov. |

| Cellular Effects | Potentially toxic due to its nature as a decomposition product wikipedia.org. | Supports cell membrane structure and function; provides methyl groups for various cellular processes; vital for neuronal development and function wikipedia.orgresearchgate.netmdpi.comnih.gov. | Excites muscle cells; modulates neuronal excitability; influences cell differentiation, mitosis, cytoskeletal organization, and cell-to-cell contact wikipedia.orgnih.govclevelandclinic.orgfishersci.co.uk. |

Computational and Theoretical Studies of Neurine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules over time. These methods allow for the exploration of molecular structures, their movements, and their interactions with other molecules in a simulated environment. For a compound like Neurine, these simulations could provide valuable information regarding its structural flexibility and how it behaves in different chemical environments.

Conformational analysis involves studying the various three-dimensional arrangements (conformations) that a molecule can adopt, along with their relative stabilities. The energetic landscape of a molecule maps these conformations to their corresponding energy levels, revealing preferred states and the energy barriers between them plos.orgresearchgate.net. For this compound, understanding its conformational preferences is essential as these can influence its reactivity and ability to interact with other molecules. Computational methods can identify stable conformers and assess the energy required for transitions between them, providing a detailed picture of its dynamic structure. Such analyses are commonly applied to biomolecules to understand their flexibility and functional states aip.orgmdpi.comnih.gov.

Predicting how this compound might interact with biological macromolecules, such as enzymes or receptors, is critical for understanding its potential biological effects. Molecular docking simulations are widely used for this purpose, predicting the preferred orientation of a small molecule (ligand) when bound to a larger biological target sci-hub.se. These simulations estimate the binding affinity and identify key interaction points, such as hydrogen bonds or hydrophobic contacts. Following docking, molecular dynamics simulations can be employed to observe the dynamic behavior of the this compound-macromolecule complex over time, providing insights into the stability of the interaction and any conformational changes induced upon binding sci-hub.senih.gov. Biological macromolecules include proteins, nucleic acids, carbohydrates, and lipids, all of which are essential components of living systems ejbi.orgopentextbc.cautah.edu.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in quantum mechanics, provide a highly detailed understanding of a molecule's electronic structure and potential reactivity. These calculations can determine properties such as molecular geometry, electron distribution, and energy levels of molecular orbitals nih.gov. For this compound, this could involve:

Geometry Optimization : Determining the most stable three-dimensional arrangement of atoms in this compound by minimizing its energy uwec.edu.

Electronic Structure Analysis : Calculating parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is indicative of a molecule's chemical hardness and reactivity, with a smaller gap suggesting higher reactivity uwec.edu.

Reactivity Predictions : Predicting potential reaction pathways and activation energies. This involves calculating how the electron density is distributed and identifying sites prone to electrophilic or nucleophilic attack nih.govnih.gov. Properties like ionization potential (energy to remove an electron) and electron affinity (energy change upon adding an electron) can also be derived, further informing reactivity uwec.edu.

These calculations often employ methods such as Density Functional Theory (DFT), which offers a balance between accuracy and computational cost for systems of moderate size uwec.edunih.gov. Such studies are fundamental in understanding the intrinsic chemical behavior of a compound and its propensity to participate in chemical reactions, including those relevant in biological systems researchgate.net.

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Studies

Cheminformatics is an interdisciplinary field that uses computational and informational techniques to organize, analyze, and transform chemical data into meaningful information pharmaphorum.com. In the context of this compound, cheminformatics approaches, particularly Structure-Activity Relationship (SAR) studies, are invaluable for correlating its structural features with any observed or predicted biological activities researchgate.net.

Predict Biological Activity : By comparing this compound's molecular structure with databases of compounds with known activities, cheminformatics can predict its potential biological functions or targets mdpi.com.

Identify Key Pharmacophores : If this compound were to exhibit biological activity, SAR studies could identify the specific structural fragments or spatial arrangements of atoms responsible for that activity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical relationships between a compound's physicochemical properties (derived from its structure) and its biological activity pharmaphorum.commdpi.comresearchgate.net. While no specific QSAR models for this compound were found, such models could be developed to predict its activity based on its molecular descriptors.

These approaches are crucial in drug discovery and development, allowing for the in silico screening and optimization of compounds, thereby reducing the need for extensive experimental testing rsc.orgresearchgate.net.

Environmental Chemistry Aspects of Neurine

Natural Environmental Formation during Decomposition Processes

Neurine is not typically synthesized abiotically in the environment; instead, its primary route of formation is through the biological decomposition, or putrefaction, of organic matter. This process is carried out by a vast array of microorganisms, such as bacteria and fungi, that break down complex organic molecules into simpler compounds.

The principal precursors to this compound are choline (B1196258) and choline-containing phospholipids (B1166683) like lecithin (B1663433) and sphingomyelin. These molecules are integral components of cell membranes in all living organisms. Upon the death of an organism, microbial enzymes begin the process of autolysis and putrefaction. During this decay, choline is liberated from phospholipids. Subsequently, microbial action can dehydrate the choline molecule, removing a molecule of water and forming a vinyl group, which results in the formation of this compound. This transformation is a key step in the biochemical pathway of decomposition.

The formation of this compound is particularly associated with the decay of protein-rich tissues, such as those found in animals and certain plants. The rate and extent of its formation are influenced by several environmental factors.

Factors Influencing this compound Formation:

Temperature: Optimal temperatures for microbial activity (typically between 21°C and 38°C) accelerate the rate of decomposition and thus this compound formation.

Moisture: Adequate moisture is essential for microbial growth and enzymatic activity.

Oxygen Availability: The process can occur under both aerobic and anaerobic conditions, although the specific microbial communities and secondary products may differ.

pH: Neutral to slightly alkaline or acidic conditions generally favor the microbes involved in putrefaction.

Substrate Availability: The concentration of choline-rich materials in the decaying matter directly impacts the potential yield of this compound.

Degradation Pathways and Fate in Environmental Compartments

As a quaternary ammonium (B1175870) compound (QAC), the environmental fate of this compound is governed by processes common to this class of chemicals, including biodegradation, sorption, and potential photolysis.

Biodegradation: The primary pathway for the removal of this compound from the environment is microbial degradation. Various microorganisms in soil, sediment, and wastewater treatment systems can utilize simple QACs as a source of carbon and nitrogen. Aerobic biodegradation is considered the main process for the dissipation of QACs in natural soils. The degradation process likely involves the cleavage of the vinyl group and the subsequent breakdown of the trimethylamine (B31210) moiety. While specific half-life data for this compound is scarce, studies on other biodegradable QACs in aquatic environments have shown half-lives ranging from approximately 0.5 to 1.6 days under favorable conditions. However, the persistence can be significantly longer in environments with low microbial activity or where the compound is not bioavailable.

Sorption: this compound possesses a permanent positive charge, which causes it to strongly adsorb to negatively charged particles in the environment. This includes clay minerals, organic matter in soil, and suspended solids in water. This strong sorption has two major consequences:

It significantly reduces the mobility of this compound in soil, limiting its potential to leach into groundwater.

While it removes this compound from the aqueous phase, sorption can also decrease its bioavailability to microorganisms, potentially slowing its degradation rate and leading to accumulation in sediments and sludge.

Fate in Environmental Compartments:

Soil: In the soil compartment, this compound is expected to be largely immobile due to strong sorption to soil particles. The primary degradation pathway is microbial action.

Water: In aquatic systems, this compound will exist in a dissolved state but will readily partition from the water column to suspended sediments and bottom sediments. Biodegradation will occur in both the water and sediment, though likely at a faster rate in the biologically active sediment layer. Indirect photolysis may contribute to a minor degree in sunlit surface waters.

Air: Due to its ionic nature and negligible vapor pressure, this compound is not expected to be present in the atmosphere, and volatilization from soil or water is not a significant fate process.

The following table summarizes the expected environmental persistence of compounds structurally similar to this compound.

| Environmental Compartment | Primary Degradation Pathway | Estimated Half-Life Range (for similar QACs) | Key Fate Process |

|---|---|---|---|

| Soil | Aerobic Microbial Biodegradation | Days to Weeks | Strong Sorption |

| Aquatic (Water Column) | Aerobic Microbial Biodegradation | 0.5 - 1.6 Days | Partitioning to Sediment |

| Sediment | Anaerobic/Aerobic Biodegradation | Weeks to Years | Accumulation |

Methodologies for Environmental Detection and Monitoring

The detection and monitoring of this compound in environmental samples require sensitive and selective analytical techniques due to its expected low concentrations and the complexity of environmental matrices like soil, water, and sludge. As a polar and ionic compound, specific methodologies are employed for its effective extraction and quantification.

Sample Preparation: A critical first step is the efficient extraction of this compound from the sample matrix. For solid samples like soil or sludge, techniques such as ultrasonic extraction or accelerated solvent extraction (ASE) are often used, typically with an acidified organic solvent like methanol (B129727) to ensure the protonation and solubility of the quaternary amine. For aqueous samples, solid-phase extraction (SPE) using a weak cation exchange (WCX) sorbent is a common method to concentrate the analyte and remove interfering substances.

Analytical Detection: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the standard separation technique for polar compounds like this compound. The separation is typically followed by detection using tandem mass spectrometry (MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of trace levels of QACs in environmental samples. It offers high selectivity by isolating a specific precursor ion (the molecular ion of this compound) and detecting specific product ions after fragmentation. This method provides low detection limits, often in the nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) range.

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field and can also be coupled with mass spectrometry for the analysis of this compound.

The table below outlines the common analytical approaches for monitoring this compound and related compounds.

| Technique | Purpose | Typical Detection Limits | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Sample Concentration & Cleanup | N/A | Removes matrix interferences; increases sensitivity. |

| HPLC / UHPLC | Chromatographic Separation | N/A | Separates this compound from other compounds in the sample. |

| Mass Spectrometry (MS/MS) | Detection & Quantification | ng/L to µg/L (water), ng/g to µg/g (soil/sludge) | High sensitivity and specificity. |

| Capillary Electrophoresis (CE) | Separation & Analysis | Low µg/L range | High separation efficiency for ionic species. |

Future Directions in Neurine Research

Elucidation of Comprehensive Biological Pathways Involving Neurine Beyond Putrefaction

Current knowledge largely confines this compound's biological pathways to its formation as a breakdown product of choline (B1196258) during the putrefaction process fishersci.no. However, the presence of this compound has been noted in studies beyond this traditional scope, such as its association with lung cancer in metabolomic analyses fishersci.ca. This observation suggests the possibility of yet-undiscovered endogenous pathways or roles in living organisms, either as a transient metabolite, a signaling molecule, or a biomarker for specific physiological or pathological states.

Future research aims to comprehensively elucidate these potential pathways. This involves investigating whether this compound is synthesized or metabolized through distinct enzymatic reactions in living cells, and if so, identifying the enzymes, cofactors, and regulatory mechanisms involved. Studies could focus on specific tissues or cellular compartments where this compound might exist at low concentrations, utilizing sensitive analytical techniques to trace its metabolic fate. Understanding these pathways could reveal novel insights into cellular processes, disease mechanisms, or even potential therapeutic targets.

Development of Advanced Analytical Techniques for In Situ Detection and Real-time Monitoring

The accurate detection and monitoring of this compound in complex biological matrices, especially in situ and in real-time, are crucial for advancing its research beyond post-mortem studies. While direct methods for this compound are not widely reported, significant advancements in analytical techniques for neuroscience and small molecule analysis offer promising avenues for adaptation.

Techniques such as Mass Spectrometry (MS) imaging, including Matrix-Assisted Laser Desorption Ionization (MALDI), Secondary Ion Mass Spectrometry (SIMS), and Desorption Electrospray Ionization (DESI), allow for direct identification and quantification of analytes in neural tissues fishersci.fi. Microdialysis coupled with high-resolution separation techniques like liquid chromatography (LC) and capillary electrophoresis (CE), along with biosensors, provide enhanced temporal and spatial resolution for monitoring neurochemicals fishersci.fi, nih.gov. These methods, traditionally applied to neurotransmitters and metabolites, can be refined and optimized for the specific chemical properties of this compound.

The development of novel biosensors or genetically encoded reporters specifically sensitive to this compound could enable real-time, in situ monitoring of its dynamics within living cells or organisms. Furthermore, leveraging advanced image analysis algorithms, similar to those used for automated neuron tracing and analysis of complex neural networks, could facilitate the spatial mapping of this compound distribution at a cellular or subcellular level. Such advancements would provide unprecedented insights into this compound's transient presence and interactions in biological systems.

Integrated Omics Approaches for Contextualizing this compound in Metabolomic and Proteomic Studies

Integrated omics approaches, combining metabolomics (the study of small molecules) and proteomics (the large-scale study of proteins), are increasingly vital for understanding the intricate molecular mechanisms underlying biological processes and diseases,. While metabolomics provides quantitative information on metabolic alterations, proteomics offers complementary insights into molecular processes and protein-level changes.

Future research on this compound will benefit significantly from such integrated approaches. By simultaneously analyzing this compound's levels alongside comprehensive metabolomic and proteomic profiles, researchers can contextualize its presence within broader biological networks. This can help identify potential correlations between this compound levels and specific protein expressions or metabolic shifts, offering clues about its functional implications. For instance, if this compound is found to be elevated in a particular disease state, integrated omics could reveal associated changes in metabolic pathways or protein interactions that might be causally linked or affected by this compound's presence.

The application of advanced bioinformatics tools for data integration and network analysis will be critical to uncover patterns across different molecular levels and elucidate the interactions between biomolecules and their functions. Addressing limitations such as sample size and incorporating additional omics layers like transcriptomics and phosphoproteomics will further enhance the depth of understanding of this compound's role in complex biological systems.

Advanced Computational Methodologies for Predicting Complex Biological Interactions and Degradation

Computational methodologies are indispensable for predicting complex biological interactions and degradation pathways, especially when experimental validation is challenging or resource-intensive. The field of computational biology has seen significant advancements in predicting protein-protein interactions (PPIs), utilizing diverse data sources such as genomic context, structural information, network topology, and machine learning algorithms,,,.

For this compound, advanced computational approaches can be employed to:

Predict potential binding partners: Although this compound is a small molecule, it may interact with proteins, nucleic acids, or other metabolites. Computational tools can predict such interactions based on its chemical structure and known binding motifs.

Model its degradation pathways: Beyond its known decomposition in putrefaction, computational chemistry and bioinformatics can model potential enzymatic or non-enzymatic degradation pathways of this compound in various biological environments. This could involve predicting reaction mechanisms, identifying potential intermediates, and estimating reaction rates.

Simulate its behavior in biological systems: Molecular dynamics simulations and other in silico methods can provide insights into this compound's conformational changes, membrane permeability, and interactions with cellular components at an atomic level.

These predictive models can generate testable hypotheses, guiding future experimental designs and accelerating the discovery of this compound's roles and fate in living systems.

Exploration of this compound's Role in Specific Biological Systems Beyond its Breakdown Product Status

The prevailing understanding of this compound as a breakdown product of putrefaction necessitates a dedicated exploration of its potential roles in specific, living biological systems. While its presence in post-mortem contexts is clear fishersci.no,,, the detection of this compound in living subjects, even if at low concentrations or in specific disease states (e.g., lung cancer fishersci.ca), opens avenues for investigating novel physiological or pathological functions.

Future research should focus on:

Investigating its presence and dynamics in healthy tissues: Employing highly sensitive analytical techniques to determine if this compound exists endogenously in healthy living organisms and, if so, at what concentrations and in which tissues or fluids.

Exploring its potential as a biomarker: If this compound levels are altered in specific disease conditions, it could serve as a diagnostic or prognostic biomarker. Targeted studies in various disease models or patient cohorts would be essential.

Assessing its biological activity: Even if present at low concentrations, this compound might exert subtle biological effects, such as modulating enzyme activity, influencing cellular signaling pathways, or interacting with receptors. In vitro and in vivo studies designed to test such activities are crucial.

Understanding its origin in living systems: If not solely a putrefaction product, research would need to identify the specific metabolic pathways or environmental factors that lead to its formation in living organisms.

This expanded exploration will help move this compound's scientific understanding beyond its historical association with decomposition and uncover any broader biological significance it may hold.

Q & A

Q. What validated analytical methods are recommended for quantifying Neurine in biological matrices?

this compound’s polar nature and low abundance in biological samples necessitate sensitive techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard, using deuterated this compound as an internal standard to correct for matrix effects (e.g., ion suppression). Validation should include recovery rates (85–115%), intra-/inter-day precision (<15% RSD), and limits of detection (LOD ≤ 1 ng/mL) . Gas chromatography-MS is less common due to derivatization requirements but may complement HPLC for cross-validation.

Q. How can researchers ensure reproducibility in synthesizing this compound for experimental use?

Follow NIH preclinical guidelines for chemical synthesis:

- Use trimethylamine and ethylene oxide under controlled pH (8–9) and temperature (40–50°C) to avoid byproducts like choline.

- Confirm purity via nuclear magnetic resonance (NMR; ≥95% purity) and elemental analysis.

- Document batch-specific variability in solubility and stability (e.g., degradation rates in aqueous buffers at 4°C vs. −80°C) .

Q. What in vitro models are appropriate for preliminary studies on this compound’s neuroactive properties?

Primary neuronal cultures (rat cortical/hippocampal neurons) are preferred over immortalized cell lines for physiological relevance. Key parameters:

- Measure acetylcholine esterase (AChE) inhibition via Ellman’s assay.

- Assess neurite outgrowth using high-content imaging (e.g., ImageJ analysis).

- Include controls for non-specific effects (e.g., choline supplementation) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in neurodegenerative diseases be systematically resolved?

Contradictions (e.g., neuroprotective vs. toxic effects in Alzheimer’s models) often arise from methodological variability. Address this by:

- Conducting a meta-analysis of existing studies, adjusting for confounders (e.g., animal strain, dosing regimens, assay sensitivity).

- Validating hypotheses in in vivo models (e.g., APP/PS1 transgenic mice) with standardized endpoints (e.g., amyloid-β plaque quantification via immunohistochemistry).

- Incorporating multi-omics data (transcriptomics, metabolomics) to identify context-dependent signaling pathways .

Q. What experimental designs are optimal for elucidating this compound’s interaction with acetylcholine receptors (AChRs)?

Use a combination of electrophysiology and molecular docking simulations:

- Patch-clamp recordings on α7-nAChR-expressing HEK293 cells to measure ion current modulation.

- Molecular dynamics simulations (e.g., GROMACS) to predict binding affinities at the receptor’s orthosteric/allosteric sites.

- Cross-validate with radioligand displacement assays (e.g., [³H]-epibatidine binding) .

Q. How can researchers address ethical and technical challenges in studying this compound’s effects on human brain tissue?

- Source post-mortem brain samples from biobanks (e.g., NIH NeuroBioBank) with IRB-approved protocols.

- Prioritize spatial transcriptomics to map this compound distribution in disease-affected regions (e.g., prefrontal cortex in schizophrenia).

- Compare with non-invasive biomarkers (e.g., CSF this compound levels via lumbar puncture) to correlate with clinical outcomes .

Methodological Resources

- Databases for Literature Review : PubMed, Embase, and SciFinder (search terms: “this compound AND (neurochemistry OR neurodegeneration)”).

- Protocol Repositories : Protocols.io for step-by-step analytical/experimental guidelines.

- Data Analysis Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.